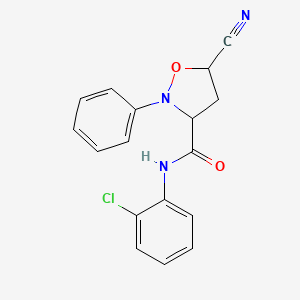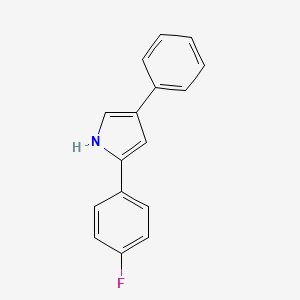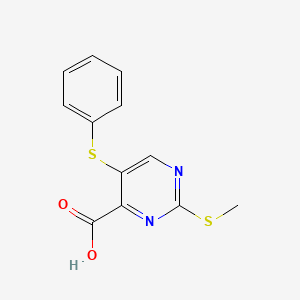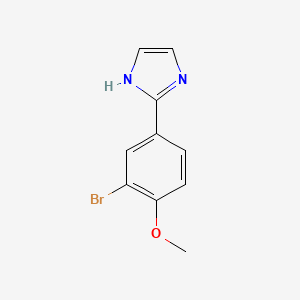![molecular formula C30H24N2 B12922948 5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine CAS No. 760188-44-1](/img/structure/B12922948.png)
5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is an organic compound known for its unique photochemical properties It is a derivative of benzo[b]phenazine, characterized by the presence of two p-tolyl groups attached to the benzo[b]phenazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[b]phenazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzo[b]phenazine core.
Substitution: Substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are often carried out under controlled light conditions to facilitate photoactivated processes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under appropriate solvent conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under specific catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzo[b]phenazine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a photochemical reagent.
Biology: Its photochemical properties make it useful in studying light-induced biological processes.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine involves its ability to undergo photoactivated reactions. When exposed to specific wavelengths of light, it can generate reactive oxygen species, which can then participate in various chemical transformations. This property is particularly useful in metal-free organic synthesis and other photochemical applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]phenazine: The parent compound, lacking the p-tolyl groups.
5,12-Dihydrobenzo[b]phenazine: A derivative without the p-tolyl substituents.
Other substituted benzo[b]phenazines: Compounds with different substituents on the benzo[b]phenazine core.
Uniqueness
5,12-Di-p-tolyl-5,12-dihydrobenzo[b]phenazine is unique due to the presence of the p-tolyl groups, which enhance its photochemical properties and make it suitable for specific applications in organic synthesis and materials science. The ability to undergo photoactivated reactions without the need for metal catalysts sets it apart from other similar compounds.
Properties
CAS No. |
760188-44-1 |
|---|---|
Molecular Formula |
C30H24N2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5,12-bis(4-methylphenyl)benzo[b]phenazine |
InChI |
InChI=1S/C30H24N2/c1-21-11-15-25(16-12-21)31-27-9-5-6-10-28(27)32(26-17-13-22(2)14-18-26)30-20-24-8-4-3-7-23(24)19-29(30)31/h3-20H,1-2H3 |
InChI Key |
WTIYUTVPMQQGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=CC=CC=C3N(C4=CC5=CC=CC=C5C=C42)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


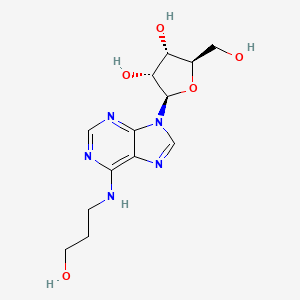
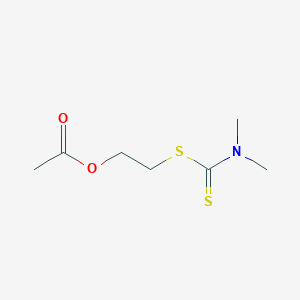
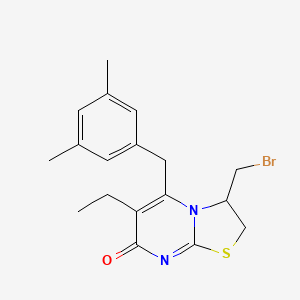
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
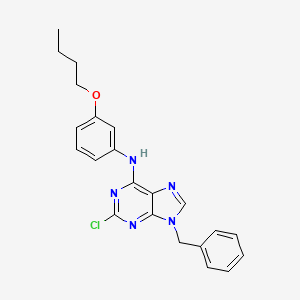

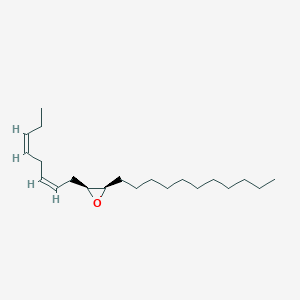
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
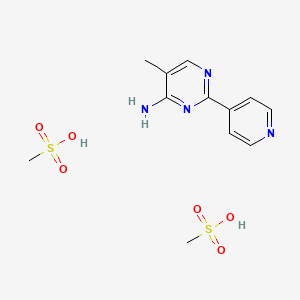
![1-([1,1'-Biphenyl]-4-yl)pyrazolidine-3,5-dione](/img/structure/B12922919.png)
